tert-Butyldimethylsilanol

Catalog No.
S666798
CAS No.
18173-64-3
M.F
C6H16OSi
M. Wt
132.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyldimethylsilanol

CAS Number

18173-64-3

Product Name

tert-Butyldimethylsilanol

IUPAC Name

tert-butyl-hydroxy-dimethylsilane

Molecular Formula

C6H16OSi

Molecular Weight

132.28 g/mol

InChI

InChI=1S/C6H16OSi/c1-6(2,3)8(4,5)7/h7H,1-5H3

InChI Key

FGWRMMTYIZKYMA-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)O

Canonical SMILES

CC(C)(C)[Si](C)(C)O

Protection of Hydroxyl Groups

Hydroxyl groups are highly reactive functional groups present in numerous organic molecules, including carbohydrates, alcohols, and amino acids. Their reactivity can pose challenges in organic synthesis as they can participate in unwanted side reactions. TBDMS offers a solution by temporarily masking the hydroxyl group, rendering it unreactive towards certain reagents. This allows chemists to selectively modify other parts of the molecule without affecting the protected hydroxyl group. After the desired modifications are complete, the TBDMS group can be easily removed under specific conditions, revealing the original hydroxyl group. This selective protection strategy is crucial for the successful synthesis of complex molecules with multiple functional groups [, ].

Examples of TBDMS application in protecting hydroxyl groups:

  • Synthesis of complex carbohydrates []
  • Modification of bioactive natural products []
  • Selective functionalization of peptides []

Other Applications in Organic Synthesis

Beyond protecting hydroxyl groups, TBDMS finds application in various other areas of organic synthesis:

  • Preparation of enol silyl ethers: TBDMS reacts with enols (a specific type of unsaturated alcohol) to form enol silyl ethers. These derivatives are often more stable and easier to handle than the parent enols, making them valuable intermediates in organic synthesis.
  • Initiation of polymerization: TBDMS can act as an initiator for the polymerization of certain monomers, facilitating the formation of high molecular weight polymers.
  • Asymmetric synthesis: TBDMS plays a role in certain asymmetric synthesis reactions, where the formation of a specific stereoisomer is desired. The bulky tert-butyl group of TBDMS can influence the reaction pathway, leading to the formation of the desired product with high stereoselectivity.

tert-Butyldimethylsilanol is a chemical compound with the molecular formula C₆H₁₆OSi. It is classified as a silanol, which is a type of organosilicon compound characterized by the presence of hydroxyl groups attached to silicon atoms. This compound is notable for its use as a silylating agent, particularly in organic synthesis where it serves to protect hydroxyl groups during

  • Flammability: Flammable liquid and vapor [].
  • Toxicity: Limited data available on the toxicity of t-BDMS. However, it is recommended to handle it with care and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].
  • Reactivity: Reacts with water and strong acids/bases [].
, primarily involving the protection and deprotection of hydroxyl groups. One of the key reactions is its conversion into tert-butyldimethylsilyl ethers through reaction with alcohols in the presence of silyl chlorides, such as tert-butyldimethylsilyl chloride. This reaction is often catalyzed by bases like imidazole or triethylamine, enhancing the efficiency of silylation .

The deprotection of tert-butyldimethylsilyl ethers can be achieved using various reagents, including fluoride ions or acids, which selectively remove the silyl protecting group to regenerate the original alcohol . Additionally, tert-butyldimethylsilanol can undergo oxidation reactions to form siloxanes or other silicon-containing compounds under specific conditions .

The synthesis of tert-butyldimethylsilanol typically involves several methods:

  • Hydrolysis of Silyl Ethers: tert-Butyldimethylsilanol can be synthesized by hydrolyzing tert-butyldimethylsilyl ethers in the presence of water or acid.
  • Reduction Reactions: Another method includes reducing corresponding silyl chlorides or silanes using reducing agents like lithium aluminum hydride or triethylsilane under controlled conditions .
  • Direct Synthesis: It can also be prepared through direct reaction between tert-butyldimethylsilyl chloride and water under mild conditions, yielding tert-butyldimethylsilanol directly.

tert-Butyldimethylsilanol finds various applications in organic chemistry:

  • Silylation Agent: It is widely used for protecting hydroxyl groups during synthetic procedures, allowing for selective reactions without interference from alcohol functionalities.
  • Intermediate in Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex silicon-containing compounds and pharmaceuticals.
  • Analytical Chemistry: It can be used in chromatography as a derivatizing agent to enhance the volatility and detectability of certain analytes .

Studies on the interactions of tert-butyldimethylsilanol focus on its reactivity with various nucleophiles and electrophiles. Its ability to form stable silyl ethers makes it a valuable tool for studying mechanisms in organic reactions. Furthermore, research has shown that it can participate in electron transfer processes when used in catalytic systems involving transition metals .

Several compounds share structural similarities with tert-butyldimethylsilanol. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Properties
DimethylsilanolContains two methyl groups on siliconLess sterically hindered than tert-butyldimethylsilanol
TriethylsilanolContains three ethyl groups on siliconHigher volatility; used in different protective strategies
Tert-ButyldiphenylsilanolContains phenyl groups instead of methylMore bulky; offers different selectivity in reactions
TributylsilanolContains three butyl groups on siliconGreater hydrophobicity; used in specific applications
CyclohexyldimethylsilanolContains cyclohexyl group alongside methylUnique ring structure affects reactivity and solubility

tert-Butyldimethylsilanol stands out due to its combination of steric hindrance and reactivity, making it particularly effective as a protecting group in complex organic syntheses compared to its simpler analogues like dimethylsilanol .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-15

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